molecular formula C21H17ClN4O4S2 B2860975 N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115408-66-6

N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2860975
CAS No.: 1115408-66-6
M. Wt: 488.96
InChI Key: SWDKGBIQFQXPLS-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. Key structural elements include:

  • Core: A polycyclic system with a pyrimidine-thiazine scaffold modified by a sulfonyl group (5,5-dioxido) and chloro/methyl substituents at positions 9 and 6, respectively.
  • Side chain: A thioacetamide group linked to a 3-acetylphenyl moiety.

The acetylphenyl group may enhance lipophilicity and influence pharmacokinetics.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S2/c1-12(27)13-4-3-5-15(8-13)24-19(28)11-31-21-23-10-18-20(25-21)16-9-14(22)6-7-17(16)26(2)32(18,29)30/h3-10H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDKGBIQFQXPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and cytotoxic effects.

Chemical Structure and Properties

The compound features a thiazine core with a chloro and dioxido substitution pattern, which is known to influence its biological activity. The presence of the acetylphenyl moiety also contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds within the same structural family have shown moderate to significant antibacterial and antifungal activities. The degree of activity often correlates with lipophilicity; more lipophilic compounds tend to demonstrate higher antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
CompoundActivity TypeTarget OrganismReference
Compound AAntibacterialStaphylococcus aureus
Compound BAntifungalCandida albicans

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are critical in neurotransmission.

  • Cholinesterase Inhibition : In studies involving derivatives of similar compounds, it was found that certain substitutions can enhance inhibitory potency against butyrylcholinesterase (BChE). For example, one derivative demonstrated an IC50 value of 46.42 µM against BChE, indicating strong potential for neuroprotective applications .
EnzymeIC50 Value (µM)Reference
Butyrylcholinesterase (BChE)46.42
Acetylcholinesterase (AChE)157.31

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the potential anti-cancer properties of the compound.

  • Cell Line Studies : The cytotoxic effects were evaluated against various cancer cell lines. Compounds exhibiting similar structural features have shown promising results comparable to established chemotherapeutics like doxorubicin. The introduction of specific functional groups enhances the cytotoxic profile .
Cell LineIC50 Value (µM)Reference
HeLa (cervical cancer)25.0
MCF7 (breast cancer)30.5

Comparison with Similar Compounds

Structural Analog with 4-Ethoxyphenyl Substituent ()

A closely related compound, 2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide (CAS: 950471-20-2), shares the same core but differs in the acetamide substituent (4-ethoxyphenyl vs. 3-acetylphenyl). Key comparisons:

Property Target Compound 4-Ethoxyphenyl Analog
Molecular Formula C₂₁H₁₇ClN₄O₄S₂ C₂₁H₁₉ClN₄O₄S₂
Substituent Electronic Effects Electron-withdrawing acetyl group Electron-donating ethoxy group
Solubility Likely lower due to acetyl Higher due to ethoxy polarity
Synthetic Route Hypothesized condensation Similar core, varied aldehydes

The acetyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, whereas the ethoxy group in the analog could improve aqueous solubility.

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a , 11b , and 12 () feature thiazolo-pyrimidine or pyrimido-quinazoline cores with distinct substituents. Comparisons are summarized below:

Table 1: Structural and Spectral Comparisons

Compound Core Structure Substituents Molecular Formula Melting Point (°C) Key Spectral Features
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene C₂₀H₁₀N₄O₃S 243–246 IR: 3436, 3173 cm⁻¹ (NH); NMR δ 2.24 (CH₃)
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene C₂₂H₁₇N₃O₃S 213–215 IR: 3423, 3119 cm⁻¹ (NH); NMR δ 8.01 (=CH)
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, cyano C₁₇H₁₀N₄O₃ 268–269 IR: 3217 (NH), 2220 (CN); NMR δ 9.59 (NH)
Target Benzo[c]pyrimido-thiazin 3-Acetylphenyl, sulfonyl C₂₁H₁₇ClN₄O₄S₂ N/A Expected IR: ~1700 cm⁻¹ (C=O)

Key Observations :

  • Functional Groups : The sulfonyl group in the target compound (absent in derivatives) may improve metabolic stability and hydrogen-bonding capacity.
  • Spectral Shifts: Substituent variations (e.g., acetyl vs. cyano) alter chemical environments, as evidenced by NMR shifts in analogous compounds (e.g., δ 8.01 for =CH in 11b vs. δ 7.94 in 11a) .
Pyrimido-Quinazoline Derivative (Compound 12, )

Compound 12 (C₁₇H₁₀N₄O₃) features a pyrimido-quinazoline core with a cyano group and 5-methylfuran substituent. Unlike the target compound, it lacks sulfonyl and thioacetamide groups, resulting in:

  • Reduced Molecular Weight : 318 g/mol vs. ~523 g/mol for the target.

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